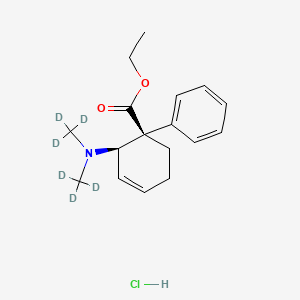
Tilidine-d6 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tilidine-d6 Hydrochloride is a deuterated form of Tilidine, a synthetic opioid analgesic. It is primarily used in scientific research as an internal standard in mass spectrometry due to its stable isotopic labeling. The compound is known for its effectiveness in pain management and is commonly used in countries like Germany, Switzerland, and Belgium for treating moderate to severe pain .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tilidine-d6 Hydrochloride is synthesized by incorporating deuterium atoms into the Tilidine molecule. The process involves the hydrogenation of Tilidine in the presence of deuterium gas. The reaction typically occurs under controlled conditions, including specific temperature and pressure settings to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound involves large-scale hydrogenation processes. The compound is then purified using various chromatographic techniques to achieve the desired purity levels. The final product is often dissolved in methanol for ease of use in research applications .
Analyse Des Réactions Chimiques
Types of Reactions
Tilidine-d6 Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert this compound into its active metabolites.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Strong nucleophiles like sodium hydride can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include nortilidine and bisnortilidine, which are active metabolites of Tilidine .
Applications De Recherche Scientifique
Tilidine-d6 Hydrochloride is widely used in scientific research for various applications:
Chemistry: It serves as an internal standard in mass spectrometry for the quantification of Tilidine levels.
Biology: The compound is used in pharmacokinetic studies to understand the metabolism of Tilidine.
Medicine: Research on pain management and the development of new analgesics often involves this compound.
Industry: It is used in the quality control of pharmaceutical products containing Tilidine.
Mécanisme D'action
Tilidine-d6 Hydrochloride exerts its effects by being metabolized into its active form, nortilidine. Nortilidine acts as an agonist at the Mu opioid receptors, which are responsible for pain relief. The conversion of Tilidine into nortilidine involves the enzymes CYP3A4 and CYP2C19. Inhibition of these enzymes can alter the efficacy and tolerability of Tilidine .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tilidine: The non-deuterated form of Tilidine-d6 Hydrochloride.
Nortilidine: An active metabolite of Tilidine.
Bisnortilidine: Another metabolite of Tilidine.
Uniqueness
This compound is unique due to its stable isotopic labeling, which makes it an ideal internal standard in mass spectrometry. This labeling allows for precise quantification and analysis in various research applications .
Propriétés
Numéro CAS |
1217655-15-6 |
|---|---|
Formule moléculaire |
C17H24ClNO2 |
Poids moléculaire |
315.9 g/mol |
Nom IUPAC |
ethyl (1R,2R)-2-[bis(trideuteriomethyl)amino]-1-phenylcyclohex-3-ene-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C17H23NO2.ClH/c1-4-20-16(19)17(14-10-6-5-7-11-14)13-9-8-12-15(17)18(2)3;/h5-8,10-12,15H,4,9,13H2,1-3H3;1H/t15-,17-;/m1./s1/i2D3,3D3; |
Clé InChI |
MUWDJVKYGSDUSH-MHKFGTQZSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N([C@@H]1C=CCC[C@]1(C2=CC=CC=C2)C(=O)OCC)C([2H])([2H])[2H].Cl |
SMILES canonique |
CCOC(=O)C1(CCC=CC1N(C)C)C2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-Oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid, 5-(1-ethylpropoxy)-, methyl ester, (1R,5S,6R)-rel-; (1R,5S,6S)-rel-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid methyl ester; (1RS,5SR,6SR)-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid methyl ester](/img/structure/B13444673.png)

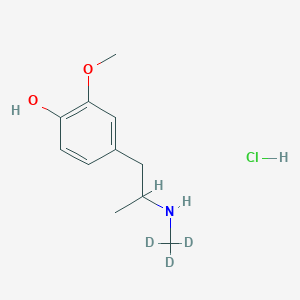
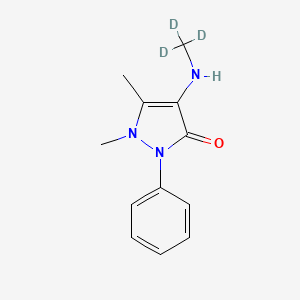
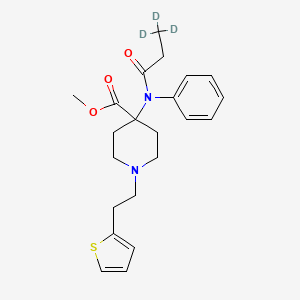


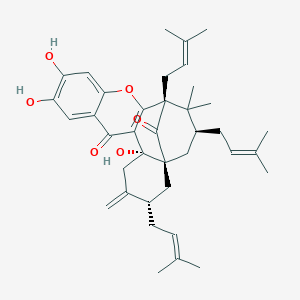
![5-((3aS,4S,6aR)-3-ethyl-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic Acid](/img/structure/B13444723.png)


